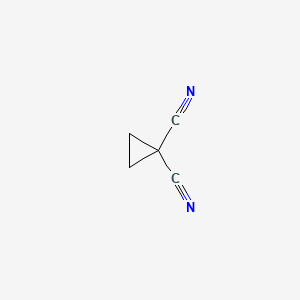
2-ETHYLHEXYL 4-(METHYLAMINO)BENZOATE
Übersicht
Beschreibung
2-Ethylhexyl 4-(methylamino)benzoate is a chemical compound known for its applications in various fields, particularly in the formulation of personal care products. It is a derivative of benzoic acid and is often used as a UV filter in sunscreens due to its ability to absorb UVB radiation .
Wirkmechanismus
Target of Action
The primary target of 2-Ethylhexyl 4-(Methylamino)Benzoate is ultraviolet (UV) radiation. As a UV filter, it absorbs UVB radiation, protecting the skin from harmful effects .
Mode of Action
This compound interacts with UV radiation by absorbing it and converting it into less harmful heat. This prevents UVB radiation from penetrating the skin and causing damage .
Biochemical Pathways
The compound undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde . This process can be influenced by various factors such as UV light and the presence of NaOCl and H2O2 .
Pharmacokinetics
Due to its lipophilic character, it can accumulate in sludge . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the protection of the skin from harmful UV radiation. By absorbing UVB radiation, it prevents skin damage and reduces the risk of skin cancer . Its demethylation can lead to the formation of formaldehyde, a compound with toxic and carcinogenic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen and chlorine species can affect its demethylation process . Furthermore, its lipophilic nature allows it to accumulate in certain environments, such as sludge .
Biochemische Analyse
Biochemical Properties
2-Ethylhexyl 4-(Methylamino)Benzoate plays a significant role in biochemical reactions. It undergoes demethylation in the presence of reactive oxygen and chlorine species, leading to the formation of formaldehyde .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 4-(methylamino)benzoate typically involves the esterification of 4-(methylamino)benzoic acid with 2-ethylhexanol. This reaction is usually carried out in the presence of a catalyst such as titanium(IV) isopropoxide in xylene, under heating conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 4-(methylamino)benzoate undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Substitution: Various electrophiles can be used to facilitate substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: The major product formed is formaldehyde.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 4-(methylamino)benzoate has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate: Another UV filter with similar properties but different functional groups.
Octyl methoxycinnamate: A widely used UV filter with a different chemical structure but similar UV-absorbing properties.
Uniqueness
2-Ethylhexyl 4-(methylamino)benzoate is unique due to its specific absorption spectrum and its ability to provide effective UVB protection. Its chemical structure allows for efficient absorption and minimal skin irritation compared to other UV filters .
Eigenschaften
IUPAC Name |
2-ethylhexyl 4-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-19-16(18)14-8-10-15(17-3)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNUBFKLXPUYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433866 | |
| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158576-31-9 | |
| Record name | Benzoic acid, 4-(methylamino)-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)





![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
